1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene
Description
4-(ISOBUTYLSULFANYL)-8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE is a complex heterocyclic compound. It features a unique structure that combines pyrano, pyrido, and furo pyrimidine rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5,5-dimethyl-15-(2-methylpropylsulfanyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C18H21N3O2S/c1-10(2)8-24-17-15-14(19-9-20-17)12-5-11-7-22-18(3,4)6-13(11)21-16(12)23-15/h5,9-10H,6-8H2,1-4H3 |
InChI Key |
XESXJIKWXUOSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC=NC2=C1OC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ISOBUTYLSULFANYL)-8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE typically involves multi-step organic reactionsThe isobutylsulfanyl group is then introduced via nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and solvents, as well as continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(ISOBUTYLSULFANYL)-8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(ISOBUTYLSULFANYL)-8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(ISOBUTYLSULFANYL)-8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key cellular pathways, leading to effects such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and PARP-1 inhibition.
Pyrazolo[3,4-d]pyrimidine: Studied for its CDK2 inhibition and potential in cancer therapy.
Uniqueness
4-(ISOBUTYLSULFANYL)-8,8-DIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE stands out due to its unique combination of pyrano, pyrido, and furo pyrimidine rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
